4-(2,3-Difluoro-phenoxy)butanenitrile
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Overview
Description
4-(2,3-Difluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluorophenoxy group attached to a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,3-difluorophenol with 4-chlorobutanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluoro-phenoxy)butanenitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or lithium aluminum hydride (LiAlH4) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or borane (BH3) complexes are effective.
Major Products Formed
Amides: Formed through nucleophilic substitution of the nitrile group.
Alcohols and Carboxylic Acids: Resulting from oxidation reactions.
Amines: Produced via reduction of the nitrile group.
Scientific Research Applications
4-(2,3-Difluoro-phenoxy)butanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluoro-phenoxy)butanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Difluoro-phenoxy)butanoic acid
- 4-(2,3-Difluoro-phenoxy)butanamide
- 4-(2,3-Difluoro-phenoxy)butanol
Uniqueness
4-(2,3-Difluoro-phenoxy)butanenitrile is unique due to the presence of both the difluorophenoxy group and the nitrile group, which confer distinct chemical reactivity and potential applications. Compared to its analogs, it offers a different set of properties and reactivity patterns, making it valuable for specific synthetic and research purposes.
Properties
IUPAC Name |
4-(2,3-difluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZQNBJNJBIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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